2-(4-ethylpyridin-2-yl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(4-ethylpyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H13N3/c1-2-10-7-8-15-13(9-10)14-16-11-5-3-4-6-12(11)17-14/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
SMLBOGIWLRBTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole typically involves the condensation of 4-ethyl-2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylpyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(4-Ethylpyridin-2-yl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The pyridine ring’s substitution pattern significantly influences biological activity and pharmacokinetics:
- Ethyl vs. Trifluoroethoxy (O2N-BZM9) : The ethyl group’s smaller size may reduce steric hindrance, improving target binding compared to bulkier groups like trifluoroethoxy. However, electron-withdrawing groups (e.g., trifluoroethoxy) enhance electrophilicity, critical for covalent inhibition of parasite enzymes like triosephosphate isomerase (TIM) .
Benzimidazole Core Modifications
Variations in the benzimidazole ring’s substitution also modulate activity:
- Ethylpyridyl vs. The ethylpyridyl group offers a balance between lipophilicity and steric demands.
- Hydroxy/Nitro Groups : Polar substituents like hydroxy or nitro improve solubility but may reduce membrane permeability. Nitro groups enhance electron-deficient character, aiding in redox-mediated mechanisms .
Pharmacological and Mechanistic Insights
Antiparasitic Activity
- Target Enzyme Inhibition: Compounds like O2N-BZM7 and O2N-BZM9 inhibit T. vaginalis TIM at nanomolar concentrations, attributed to their sulfinyl and nitro groups facilitating covalent modification of cysteine residues . The ethylpyridyl analogue’s mechanism may differ due to the absence of a sulfinyl group but could leverage pyridine’s basicity for target binding.
- Comparative Efficacy: Derivatives with fluorophenoxy substituents (IC₅₀: ~0.07 µM) outperform metronidazole (IC₅₀: 1.224 µM) against G. intestinalis, suggesting substituent-driven potency improvements .
ADME Properties
- Metabolic Stability : Bulkier groups like trifluoroethoxy may slow hepatic metabolism, while smaller alkyl groups (ethyl) balance stability and clearance rates .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(4-ethylpyridin-2-yl)-1H-benzimidazole, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation of o-phenylenediamine with a substituted aldehyde (e.g., 4-ethylpyridine-2-carboxaldehyde) under acidic or catalytic conditions. For example, FeCl₃/SiO₂ heterogenous nanocatalysts (4% Fe loading relative to SiO₂) in ethanol at 75°C yield high-purity benzimidazoles by promoting cyclization and dehydration . Optimization involves varying catalysts (e.g., FeCl₃ vs. HCl), solvent polarity (methanol vs. DMF), and temperature (ambient vs. reflux). Reaction progress is monitored via TLC, and yields are improved by post-synthesis recrystallization or column chromatography .
Q. How is the structure of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole confirmed using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) confirm substitution patterns. The benzimidazole NH proton appears as a broad singlet (δ ~12.5 ppm) .
- Elemental Analysis : Combustion analysis validates C, H, N content (e.g., calculated C: 72.3%, H: 5.6%, N: 15.8% vs. experimental values) .
- IR Spectroscopy : Stretching vibrations for C=N (1630–1600 cm⁻¹) and C–H (ethyl group, 2850–2950 cm⁻¹) confirm the core structure .
Q. What are the standard protocols for purity assessment and handling hygroscopic intermediates during synthesis?
- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. Hygroscopic intermediates (e.g., Schiff bases) require anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar). Storage at –20°C in desiccators prevents hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular packing and hydrogen-bonding interactions of 2-(4-ethylpyridin-2-yl)-1H-benzimidazole?
- Methodology : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution employs direct methods (SIR2002), followed by refinement with SHELXL-97. The compound may crystallize in the triclinic system (space group P1) with Z = 8. Hydrogen bonds (e.g., N–H⋯N between benzimidazole NH and pyridyl N) stabilize the lattice .
Q. What catalytic mechanisms explain the efficiency of FeCl₃/SiO₂ in benzimidazole synthesis?
- Methodology : Fe³⁺ ions on SiO₂ act as Lewis acids, polarizing carbonyl groups in intermediates and accelerating cyclization. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50 kJ/mol) consistent with a two-step mechanism: (1) imine formation and (2) acid-catalyzed cyclodehydration. Catalyst recyclability (up to 5 cycles without significant activity loss) is confirmed via ICP-OMS analysis of Fe leaching .
Q. How can researchers address contradictions in reported synthetic yields or spectral data across studies?
- Methodology :
- Yield Discrepancies : Compare reaction scales (e.g., 0.1 mmol vs. 10 mmol), catalyst aging, or purity of starting materials. For example, using freshly distilled 4-ethylpyridine-2-carboxaldehyde improves yields by 15–20% .
- Spectral Variations : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. Computational modeling (DFT at B3LYP/6-31G*) predicts proton environments, resolving ambiguities in overlapping signals .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in pharmacological targets?
- Methodology :
- Core Modifications : Introduce substituents at the pyridyl (e.g., halogen, methoxy) or benzimidazole (e.g., methyl, nitro) positions via Suzuki coupling or nucleophilic substitution .
- Mannich Reactions : Generate water-soluble derivatives (e.g., 1-(4-phenylpiperazin-1-ylmethyl)-1H-benzimidazole) by reacting the NH group with formaldehyde and secondary amines .
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like tyrosine kinases or tubulin, guided by analogs like 9c (docking score: –8.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
